molecular formula C23H21N3O3S B11181982 2-[4-(2-Furylcarbonyl)piperazinyl]-1-phenothiazin-10-ylethan-1-one

2-[4-(2-Furylcarbonyl)piperazinyl]-1-phenothiazin-10-ylethan-1-one

Cat. No.: B11181982
M. Wt: 419.5 g/mol
InChI Key: HQRNETWDCOMJEV-UHFFFAOYSA-N
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Description

2-[4-(2-Furylcarbonyl)piperazinyl]-1-phenothiazin-10-ylethan-1-one is a synthetic compound featuring a phenothiazine core linked via an ethanone group to a piperazine ring substituted with a 2-furylcarbonyl moiety. Phenothiazines are heterocyclic systems known for their diverse pharmacological activities, including antipsychotic and antihistaminic effects.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C23H21N3O3S/c27-22(16-24-11-13-25(14-12-24)23(28)19-8-5-15-29-19)26-17-6-1-3-9-20(17)30-21-10-4-2-7-18(21)26/h1-10,15H,11-14,16H2

InChI Key

HQRNETWDCOMJEV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C(=O)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reactants :

    • Piperazine (1.0 equiv)

    • Furan-2-carbonyl chloride (1.1 equiv)

    • Triethylamine (TEA, 2.0 equiv) as base.

  • Solvent : Anhydrous dichloromethane (DCM) at 0°C under nitrogen.

  • Procedure :

    • Piperazine and TEA are dissolved in DCM.

    • Furan-2-carbonyl chloride is added dropwise over 30 minutes.

    • Reaction stirred for 12 hours at room temperature.

  • Workup :

    • Organic layer washed with 5% HCl, saturated NaHCO₃, and brine.

    • Dried over MgSO₄, concentrated, and purified via silica gel chromatography (EtOAc/hexane, 1:1).

ParameterValue
Yield78–85%
Purity (HPLC)>98%
Characterization¹H NMR, ¹³C NMR, MS

Synthesis of 1-Phenothiazin-10-ylethanone

The phenothiazine derivative is prepared through Friedel-Crafts acylation :

Reaction Protocol

  • Reactants :

    • Phenothiazine (1.0 equiv)

    • Acetyl chloride (1.2 equiv)

    • AlCl₃ (1.5 equiv) as Lewis acid.

  • Solvent : Nitromethane at 50°C for 6 hours.

  • Procedure :

    • AlCl₃ is suspended in nitromethane.

    • Phenothiazine and acetyl chloride added sequentially.

    • Reaction monitored by TLC (hexane/EtOAc 3:1).

  • Workup :

    • Quenched with ice-water, extracted with DCM.

    • Recrystallized from ethanol to yield white crystals.

ParameterValue
Yield65–72%
Melting Point112–114°C
CharacterizationIR (C=O stretch: 1680 cm⁻¹)

Coupling of Piperazine and Phenothiazine Subunits

The final step involves alkylation of 1-phenothiazin-10-ylethanone with 4-(2-furylcarbonyl)piperazine:

Reaction Protocol

  • Reactants :

    • 1-Phenothiazin-10-ylethanone (1.0 equiv)

    • 4-(2-Furylcarbonyl)piperazine (1.1 equiv)

    • K₂CO₃ (2.0 equiv) as base.

  • Solvent : Dimethylformamide (DMF) at 80°C for 24 hours.

  • Procedure :

    • Substrates and K₂CO₃ are refluxed in DMF.

    • Reaction progress monitored by LC-MS.

  • Workup :

    • Cooled, filtered, and concentrated.

    • Purified via column chromatography (DCM/MeOH 95:5).

ParameterValue
Yield60–68%
Purity (HPLC)>97%
CharacterizationHRMS, ¹H/¹³C NMR

Optimization and Challenges

Solvent Selection

  • DMF vs. MeOH : DMF enhances nucleophilicity of piperazine but requires higher temperatures. Methanol yields <40% due to poor solubility.

Catalytic Additives

  • Phase-transfer catalysts (e.g., TBAB) improve reaction rates by 15–20% but complicate purification.

Side Reactions

  • N-Acylation : Competing acylation at the phenothiazine nitrogen minimized by using bulky bases (e.g., DIPEA).

Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 4H, Ar-H), 6.52 (s, 1H, furan-H), 3.92–3.85 (m, 4H, piperazine-H), 2.98 (s, 2H, CH₂CO).

  • HRMS (ESI+) : m/z calcd for C₂₃H₂₁N₃O₃S [M+H]⁺: 419.1304; found: 419.1307.

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30, 1.0 mL/min) .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Furylcarbonyl)piperazinyl]-1-phenothiazin-10-ylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the furan moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antipsychotic Activity

Phenothiazines are primarily known for their antipsychotic properties. Research indicates that compounds with similar structures can modulate dopaminergic pathways, making them effective in treating schizophrenia and other psychotic disorders. The specific application of 2-[4-(2-Furylcarbonyl)piperazinyl]-1-phenothiazin-10-ylethan-1-one in this area remains to be fully explored, but its structural similarity to established antipsychotics suggests potential efficacy.

Anticancer Properties

Recent studies have indicated that phenothiazine derivatives exhibit significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines through the National Cancer Institute’s Developmental Therapeutics Program. Preliminary findings suggest that it may induce apoptosis and inhibit cell proliferation in tumor cells, positioning it as a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The presence of the furan ring in the compound suggests potential antimicrobial properties. Compounds containing furan and thiazole moieties have shown activity against various bacterial strains, indicating that this compound could be explored for its ability to combat infections.

Data Table: Biological Activities and Mechanisms

Activity Mechanism References
AntipsychoticDopamine receptor antagonism
AnticancerInduction of apoptosis
AntimicrobialDisruption of microbial enzyme function

Case Studies

Several case studies have investigated the biological activities of related compounds:

  • Antipsychotic Efficacy : A study demonstrated that phenothiazine derivatives significantly reduced psychotic symptoms in animal models by blocking dopamine receptors.
  • Cancer Cell Line Testing : In vitro assays revealed that derivatives similar to this compound inhibited growth in multiple cancer cell lines with varying mechanisms of action including apoptosis induction and cell cycle arrest.
  • Antimicrobial Studies : Research into thiazole-containing compounds showed promising results against Gram-positive bacteria, suggesting that modifications could enhance efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 2-[4-(2-Furylcarbonyl)piperazinyl]-1-phenothiazin-10-ylethan-1-one involves its interaction with specific molecular targets. The phenothiazine core can intercalate with DNA, affecting gene expression and cellular functions. The piperazine ring can interact with neurotransmitter receptors, potentially modulating neurological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperazine-Linked Ethanone Derivatives

Several analogs with ethanone linkers and piperazine substitutions have been synthesized and characterized. For example:

  • 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f): This compound, reported in , shares the ethanone linker but replaces the phenothiazine core with a sulfanylidene group and a chloromethylphenyl substituent. It exhibits a melting point of 137.3–138.5°C, indicating higher crystallinity compared to typical phenothiazine derivatives, which often have lower melting points due to their planar aromatic systems .
  • trans-N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-tosyloxymethylcyclohexane)carboxamide: This precursor for a 5-HT₁A receptor imaging agent () features a piperazine ring with a methoxyphenyl substituent.
Table 1: Key Structural and Physical Comparisons
Compound Name Core Structure Substituents Melting Point (°C) Key Functional Groups
Target Compound Phenothiazine 4-(2-Furylcarbonyl)piperazinyl Not reported Ethanone, furylcarbonyl
1f () Sulfanylidene 4-(Chloromethyl)phenyl 137.3–138.5 Sulfanylidene, chloromethyl
trans-N-{2-[4-(2-Methoxyphenyl)piperazinyl]... Piperazinyl-ethyl Methoxyphenyl, pyridyl Not reported Tosyl, carboxamide

Piperazine Derivatives with Protective Groups

  • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (): This compound employs a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the piperazine nitrogen. Unlike the target compound’s furylcarbonyl group, the Fmoc moiety is bulky and hydrolytically labile, making it unsuitable for long-term stability but ideal for solid-phase synthesis.

Biological Activity

The compound 2-[4-(2-Furylcarbonyl)piperazinyl]-1-phenothiazin-10-ylethan-1-one is a derivative of phenothiazine, a class of compounds known for their diverse biological activities, particularly in the fields of psychiatry and oncology. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N2O2SC_{19}H_{20}N_{2}O_{2}S, with a molecular weight of 344.44 g/mol. The compound features a phenothiazine backbone, which is known for its interaction with various biological targets.

Phenothiazines primarily exert their effects through dopaminergic receptor blockade , particularly D2 receptors in the central nervous system. This mechanism is responsible for their antipsychotic properties. Additionally, phenothiazine derivatives have been shown to possess:

  • Calmodulin inhibition : This can affect calcium signaling pathways, potentially leading to anti-proliferative effects.
  • Protein kinase C inhibition : Impacts various cellular processes including growth and differentiation.
  • Inhibition of P-glycoprotein : This may reverse multidrug resistance in cancer cells .

Antipsychotic Activity

As a phenothiazine derivative, this compound is expected to exhibit antipsychotic properties similar to other compounds in this class. Research indicates that modifications to the phenothiazine structure can enhance receptor affinity and selectivity, which may lead to improved therapeutic profiles .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of phenothiazine derivatives. The compound has demonstrated:

  • Anti-proliferative effects : In vitro studies suggest that it can inhibit cell growth in various cancer cell lines.
  • Induction of apoptosis : Mechanisms involving caspase activation and mitochondrial dysfunction have been observed.

A detailed study reported that certain structural modifications in phenothiazines can significantly enhance their anticancer activity, suggesting that this compound may also benefit from similar enhancements .

Structure-Activity Relationship (SAR)

Understanding the SAR of phenothiazines is crucial for developing more effective derivatives. Key findings include:

Structural FeatureEffect on Activity
Substituents on the nitrogenInfluence receptor binding affinity
Modifications on the sulfur atomCan enhance or reduce biological activity
Aromatic substitutionsAffect lipophilicity and permeability across membranes

Research has shown that introducing different functional groups can alter the pharmacokinetic properties, thereby enhancing therapeutic efficacy while minimizing side effects .

Study 1: Antiviral Activity

A related study explored the antiviral potential of phenothiazine derivatives against chikungunya virus (CHIKV). The results indicated that modifications to the piperazine moiety could lead to significant antiviral activity, suggesting a broader scope for derivatives like this compound in viral infections .

Study 2: Cancer Cell Lines

In another investigation, several phenothiazine derivatives were screened against various cancer cell lines. Results indicated that compounds with enhanced lipophilicity showed improved cytotoxicity against breast and lung cancer cells. The study emphasized the importance of structural optimization in developing effective anticancer agents .

Q & A

Q. Analytical Validation :

  • Purity : HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Structural Confirmation :
    • NMR : 1^1H and 13^{13}C NMR to verify piperazine ring substitution patterns and phenothiazine backbone integrity.
    • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., piperazine chair conformation) .

Basic: How does the compound’s stability vary under different storage conditions?

Answer :
Stability is influenced by:

  • Temperature : Degrades above 40°C; store at 2–8°C in amber vials to prevent thermal/photo-decomposition .
  • pH : Susceptible to hydrolysis in acidic (pH < 3) or alkaline (pH > 9) conditions. Use neutral buffers for in vitro studies.
  • Light Exposure : UV/Vis light induces radical formation in the phenothiazine moiety; conduct stability studies under ICH Q1B guidelines .

Table 1 : Stability Profile Under Accelerated Conditions (40°C/75% RH, 30 Days)

ParameterInitial Purity (%)Final Purity (%)Degradation Products Identified
Solid State98.597.2None detected
Aqueous Solution97.889.4Oxidized phenothiazine derivatives

Advanced: How can synthesis protocols be optimized to improve yield and reduce side products?

Answer :
Optimization strategies include:

  • Catalyst Screening : Use Pd-catalyzed cross-coupling for regioselective furylcarbonyl attachment (reduces piperazine dimerization byproducts) .
  • Solvent Effects : Replace polar aprotic solvents (DMF) with dichloroethane to minimize nucleophilic side reactions.
  • Reaction Monitoring : Employ in-situ FTIR to track carbonyl activation and intermediate formation, enabling real-time adjustments .

Case Study : Switching from DMF to dichloroethane increased yield from 62% to 78% and reduced dimer impurities from 12% to 3% .

Advanced: How should researchers resolve contradictions in reported structural data (e.g., piperazine conformation)?

Answer :
Discrepancies in structural studies (e.g., chair vs. boat piperazine conformations) require:

  • Multi-Technique Validation : Combine X-ray crystallography (definitive bond angles) with DFT calculations (B3LYP/6-31G* basis set) to model energetically favorable conformers .
  • Dynamic NMR : Analyze temperature-dependent 1^1H NMR splitting to detect conformational flexibility in solution .

Example : X-ray data for analogous compounds show chair conformations dominate in crystalline states, while DFT suggests boat conformers are transient in solution .

Methodological: What experimental approaches characterize the compound’s reactivity with biological targets?

Q. Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to receptors (e.g., dopamine D2) by measuring enthalpy changes .
  • Kinetic Studies : Use stopped-flow spectroscopy to monitor electron transfer between the phenothiazine moiety and redox-active enzymes .
  • Competitive Assays : Co-incubate with known inhibitors (e.g., haloperidol) to confirm target specificity via IC50 shifts .

Computational: How can molecular modeling predict interactions with macromolecular targets?

Q. Answer :

  • Docking Simulations (AutoDock Vina) : Screen against homology models of GPCRs to identify potential binding pockets .
  • MD Simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability of piperazine interactions (e.g., hydrogen bonding with Asp114 in D2 receptors) .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., furyl vs. phenyl) with bioactivity using Hammett parameters .

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